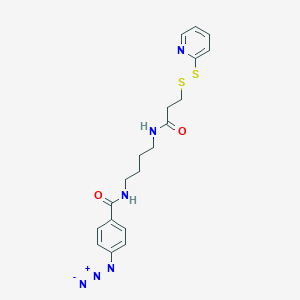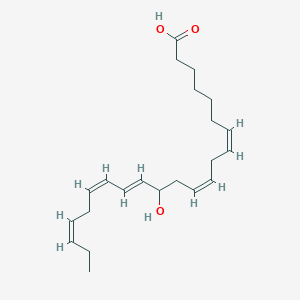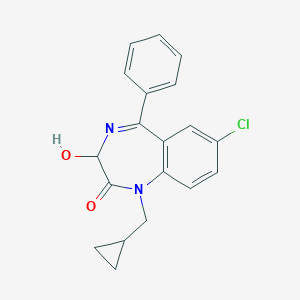
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclopropene fatty acid derivative that can be synthesized using a variety of methods. In
Aplicaciones Científicas De Investigación
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has anti-cancer properties and can inhibit the growth of cancer cells. Another area of research is in the field of neuroscience. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can protect neurons from damage and improve cognitive function.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors that are involved in cellular signaling pathways. This modulation can result in the inhibition of cell growth and the protection of neurons from damage.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research involving Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate. One area of research is in the development of new cancer treatments. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a component of combination therapies or in combination with other anti-cancer agents. Another area of research is in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a neuroprotective agent or as a component of combination therapies. Finally, studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in other areas of research such as immunology and infectious diseases.
Métodos De Síntesis
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can be synthesized using a variety of methods. One common method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a strong base such as sodium hydride. Both methods result in the formation of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate with high yields.
Propiedades
Número CAS |
156733-09-4 |
|---|---|
Nombre del producto |
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
Fórmula molecular |
C25H46O2 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
InChI |
InChI=1S/C25H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22-24(23)20-21-25(26)27-2/h3-22H2,1-2H3 |
Clave InChI |
BOQAVOFHBWZJBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
Otros números CAS |
156733-09-4 |
Sinónimos |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate methyl ODC-propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



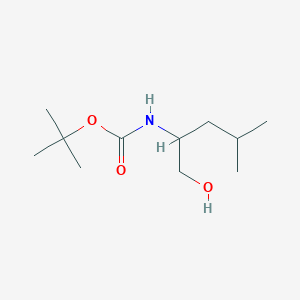
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
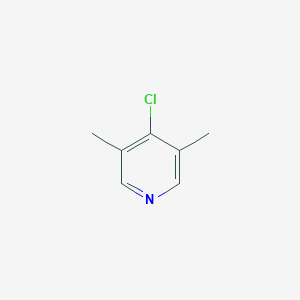
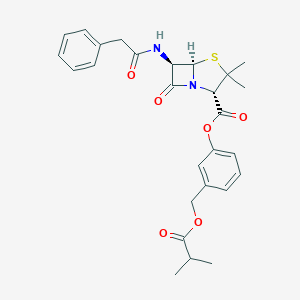
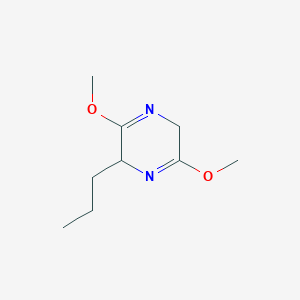
![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
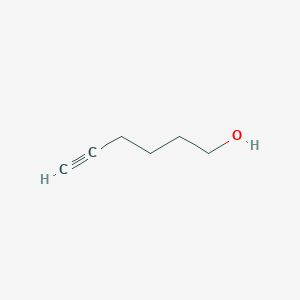
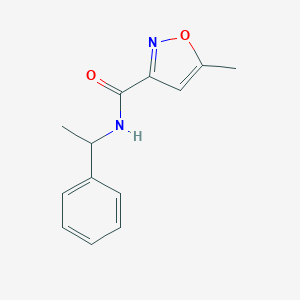
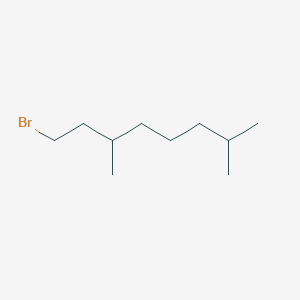
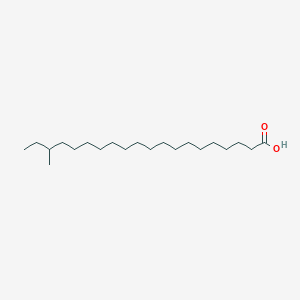
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
